molecular formula C16H18FNO B1345902 4-[3-(Tert-butyl)phenoxy]-3-fluorophenylamine CAS No. 946699-13-4

4-[3-(Tert-butyl)phenoxy]-3-fluorophenylamine

Cat. No. B1345902
M. Wt: 259.32 g/mol
InChI Key: JRSFPHFWKHCVMK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-[3-(Tert-butyl)phenoxy]-3-fluorophenylamine is a biochemical compound with the molecular formula C16H18FNO and a molecular weight of 259.32 . It is used for proteomics research .


Molecular Structure Analysis

The InChI code for 4-[3-(Tert-butyl)phenoxy]-3-fluorophenylamine is 1S/C16H18FNO/c1-16(2,3)11-4-7-13(8-5-11)19-15-9-6-12(18)10-14(15)17/h4-10H,18H2,1-3H3 . This code provides a detailed representation of the molecule’s structure, including the arrangement of atoms and the bonds between them.


Physical And Chemical Properties Analysis

The physical and chemical properties of 4-[3-(Tert-butyl)phenoxy]-3-fluorophenylamine include a molecular weight of 259.32 . The compound is typically stored at ambient temperature .

Scientific Research Applications

Synthesis of Polyimides

A novel diamine, including the "4-[3-(Tert-butyl)phenoxy]-3-fluorophenylamine" structure, was synthesized for the production of polyimides (PIs) showing enhanced solubility in organic solvents and excellent thermal stability. These PIs form transparent, tough, and flexible films with high light transparency and low water absorption, indicating their potential for high-performance materials in various applications (Li et al., 2016).

Development of Low Dielectric Polyetherimides

Derived from a similar structural base, low dielectric polyetherimides were synthesized, demonstrating moderate-to-high thermal properties, low moisture absorption, and excellent dielectric properties. This research underscores the material's relevance in electronic applications where high performance and reliability are crucial (Chen et al., 2017).

Synthesis of Fluorophenols

The chemical has been utilized in the synthesis of 4-fluorophenols, showcasing a methodology for transforming tert-butylphenols into fluorophenols under oxidative conditions. This approach provides insights into the chemical modifications possible with "4-[3-(Tert-butyl)phenoxy]-3-fluorophenylamine" and its derivatives, opening pathways for creating specialized chemical compounds (Bienvenu et al., 2002).

Synthesis of Poly(aryl ether)

A new fluorene-based bisphenol monomer containing pendant tert-butyl groups was synthesized from "4-[3-(Tert-butyl)phenoxy]-3-fluorophenylamine," leading to poly(aryl ether) with high thermal stability, low dielectric constants, and good solubility in common organic solvents. This research indicates the chemical's utility in developing low dielectric materials for advanced electronic applications (Wang et al., 2014).

Safety And Hazards

The safety information available indicates that 4-[3-(Tert-butyl)phenoxy]-3-fluorophenylamine may be an irritant . As with any chemical, it should be handled with appropriate safety measures to prevent direct contact with the skin or eyes, and to avoid inhalation or ingestion.

properties

IUPAC Name

4-(3-tert-butylphenoxy)-3-fluoroaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18FNO/c1-16(2,3)11-5-4-6-13(9-11)19-15-8-7-12(18)10-14(15)17/h4-10H,18H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JRSFPHFWKHCVMK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC(=CC=C1)OC2=C(C=C(C=C2)N)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18FNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

259.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-[3-(Tert-butyl)phenoxy]-3-fluorophenylamine

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